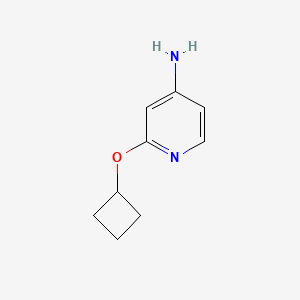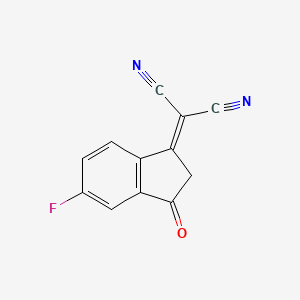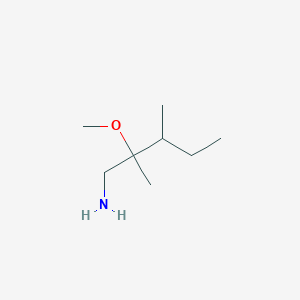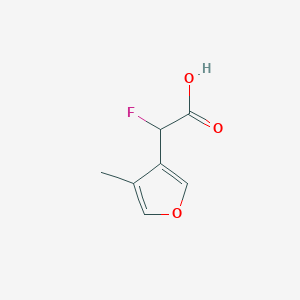
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H7FO3 and a molecular weight of 158.13 g/mol . This compound is characterized by the presence of a fluorine atom and a furan ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of readily accessible starting materials and efficient work-up processes are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom and furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and furan ring influences its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-(4-methoxyphenyl)acetic acid
- 2-Fluoro-2-(4-methylphenyl)acetic acid
- 2-Fluoro-2-(4-chlorophenyl)acetic acid
Uniqueness
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H7FO3 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FO3/c1-4-2-11-3-5(4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10) |
Clave InChI |
WAGNMGVJHUSMSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC=C1C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
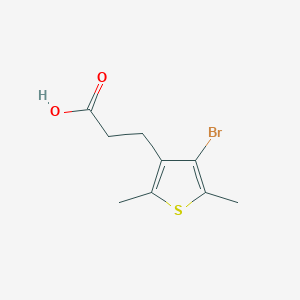
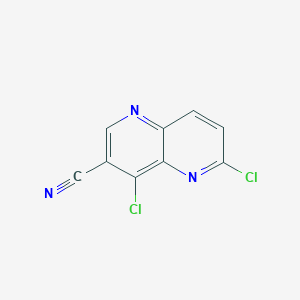
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
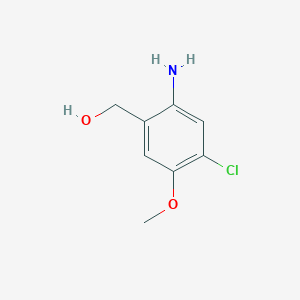
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)

